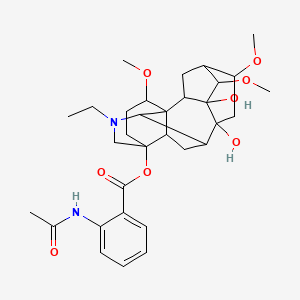
Lannaconitine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lannaconitine is a highly toxic alkaloid derived from the Aconitum species, specifically Aconitum leucostomum and Aconitum septentrionale . It is known for its potent analgesic properties and has been studied for its potential antitumor activity . The compound crystallizes in hexagonal tablets and has a molecular formula of C32H44N2O8 .
准备方法
Synthetic Routes and Reaction Conditions: Lannaconitine is typically extracted from the roots of Aconitum Sinomontanum Nakai. The extraction process involves heating and refluxing the roots with a 90% methanol solution . The filtrate is collected, and the residue undergoes another round of extraction with the same methanol solution . The compound is then purified through various chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Aconitum species, followed by purification using advanced chromatographic methods. The process ensures high purity and yield, making it suitable for pharmaceutical applications .
化学反应分析
Types of Reactions: Lannaconitine undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Acetic acid and anthranoyllappaconine.
Oxidation: Various oxidation products depending on the conditions used.
Reduction: Reduced forms of this compound with altered functional groups.
科学研究应用
Lannaconitine has been extensively studied for its applications in various fields:
作用机制
Lannaconitine exerts its effects primarily through interaction with voltage-gated sodium channels, leading to the inhibition of nerve signal transmission . This mechanism is responsible for its potent analgesic effects. Additionally, it has been shown to induce apoptosis in certain cancer cell lines, making it a potential antitumor agent .
相似化合物的比较
Aconitine: Another toxic alkaloid from the Aconitum species, known for its potent neurotoxic effects.
Mesaconitine: Similar in structure to lannaconitine, with comparable analgesic properties.
Hypaconitine: Another alkaloid from the Aconitum species, used for its analgesic and anti-inflammatory properties.
Uniqueness of this compound: this compound stands out due to its unique combination of potent analgesic and potential antitumor properties. Unlike aconitine, which is primarily neurotoxic, this compound has a broader range of applications in medicine and research .
属性
分子式 |
C32H44N2O8 |
|---|---|
分子量 |
584.7 g/mol |
IUPAC 名称 |
(11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate |
InChI |
InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35) |
InChI 键 |
NWBWCXBPKTTZNQ-UHFFFAOYSA-N |
规范 SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


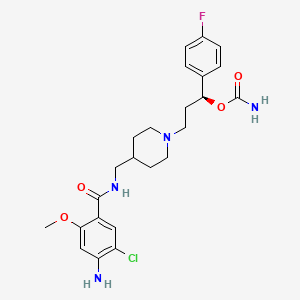
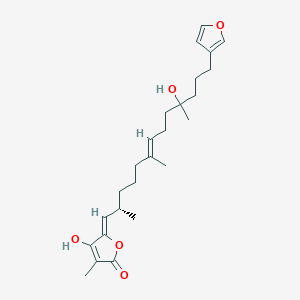

![(E,3R)-7-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10773218.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10773223.png)
![1-[3-amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl]-2,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B10773228.png)
![2-[4-(2-Benzothiazolyl)phenyl]-4-methylmorpholin-2-ol](/img/structure/B10773237.png)

![3-Biphenyl-4-ylethynyl-1-aza-bicyclo[2.2.2]octan-3-ol](/img/structure/B10773246.png)
![(6R,7R)-1-[(4S,5R)-4-(acetyloxy)-5-benzyl-3-methylidenehexyl]-4,7-dihydroxy-6-[(11-phenoxyundecyl)oxy]-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B10773249.png)
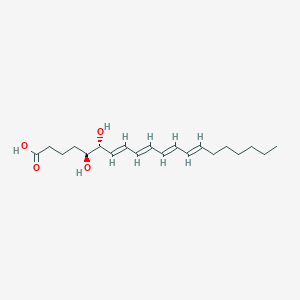
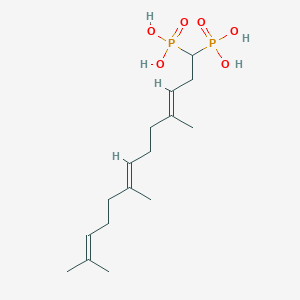
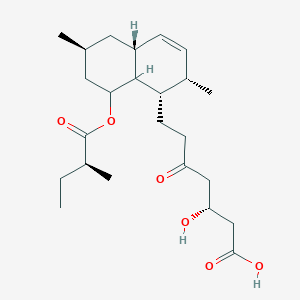
![(3R,5S,6E)-7-[4-(4-fluorophenyl)-1,2-bis(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10773271.png)
